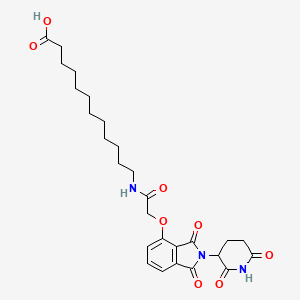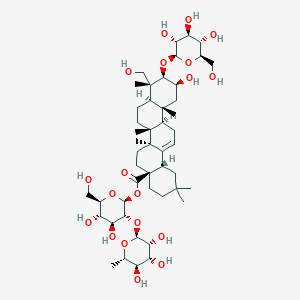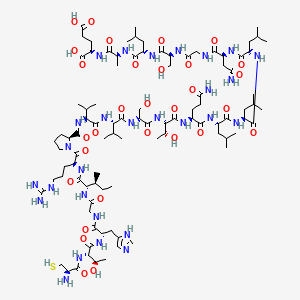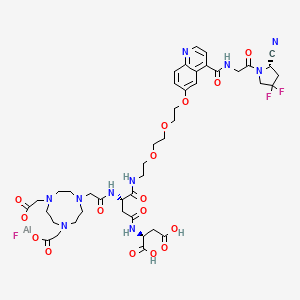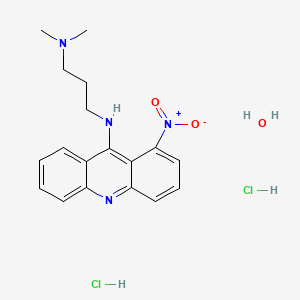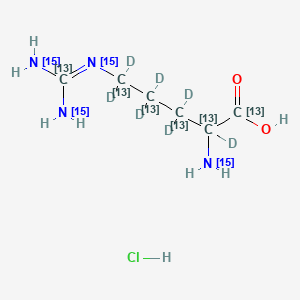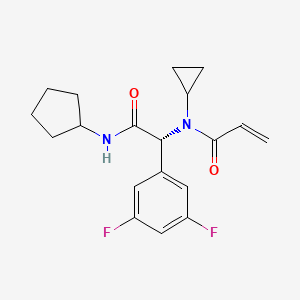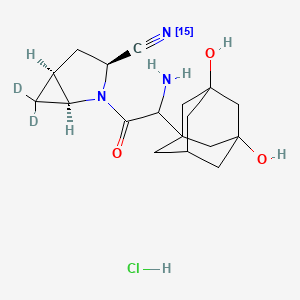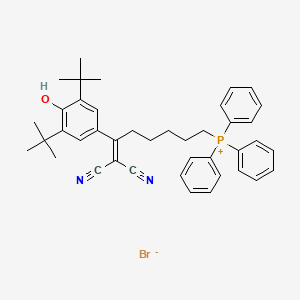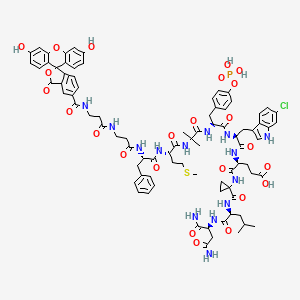
5-Fam-pmdm6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 5-Fam-pmdm6 involves the conjugation of a fluorescent dye, 5-carboxyfluorescein (5-FAM), to a peptide sequence. The peptide sequence includes β-alanine, phenylalanine, methionine, α-aminoisobutyric acid, phosphorylated tyrosine, 6-chloro-DL-tryptophan, glutamic acid, 1-amino-cyclopropanecarboxylic acid, leucine, and asparagine . The synthetic route typically involves solid-phase peptide synthesis (SPPS) techniques, which allow for the sequential addition of amino acids to a growing peptide chain. Industrial production methods may involve large-scale SPPS and subsequent purification steps such as high-performance liquid chromatography (HPLC) to achieve high purity .
Chemical Reactions Analysis
5-Fam-pmdm6 can undergo various chemical reactions, including:
Oxidation: The methionine residue in the peptide sequence can be oxidized to methionine sulfoxide under oxidative conditions.
Reduction: The disulfide bonds, if present, can be reduced to thiols using reducing agents like dithiothreitol (DTT).
Substitution: The fluorescent dye can be substituted with other fluorophores to modify the probe’s properties
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like DTT for reduction, and various fluorophores for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-Fam-pmdm6 has a wide range of scientific research applications, including:
Chemistry: Used as a fluorescent probe in various binding assays to study protein-protein interactions.
Biology: Employed in cellular imaging to visualize the localization and dynamics of proteins within cells.
Medicine: Utilized in cancer research to study the interaction between MDM2 and p53, which is crucial for understanding tumorigenesis and developing anti-cancer therapies
Industry: Applied in the development of diagnostic tools and assays for detecting specific biomolecules
Mechanism of Action
The mechanism of action of 5-Fam-pmdm6 involves its binding to the MDM2 protein. MDM2 is an E3 ubiquitin-protein ligase that negatively regulates the p53 tumor suppressor protein. By binding to MDM2, this compound can inhibit the interaction between MDM2 and p53, thereby stabilizing p53 and promoting its tumor suppressor functions . The fluorescent label allows for the visualization and quantification of this interaction in various assays.
Comparison with Similar Compounds
5-Fam-pmdm6 can be compared with other similar fluorescent-labeled peptides used in MDM2-binding assays. Some similar compounds include:
PMDM6: A non-fluorescent version of this compound used in similar assays.
5-FAM-p53: Another fluorescent-labeled peptide that binds to MDM2 but has a different peptide sequence.
FITC-pmdm6: A peptide similar to this compound but labeled with fluorescein isothiocyanate (FITC) instead of 5-FAM
The uniqueness of this compound lies in its specific peptide sequence and the use of 5-FAM as the fluorescent label, which provides distinct spectral properties and binding characteristics .
Properties
Molecular Formula |
C84H96ClN14O24PS |
|---|---|
Molecular Weight |
1784.2 g/mol |
IUPAC Name |
(4S)-4-[[(2S)-3-(6-chloro-1H-indol-3-yl)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[3-[3-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]propanoylamino]propanoylamino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-2-methylpropanoyl]amino]-3-(4-phosphonooxyphenyl)propanoyl]amino]propanoyl]amino]-5-[[1-[[(2S)-1-[[(2S)-1,4-diamino-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]cyclopropyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C84H96ClN14O24PS/c1-43(2)33-61(73(109)94-60(71(87)107)41-67(86)102)97-81(117)83(28-29-83)99-78(114)57(23-24-70(105)106)92-76(112)64(37-47-42-90-59-38-48(85)14-19-52(47)59)95-75(111)63(35-45-11-17-51(18-12-45)123-124(118,119)120)96-80(116)82(3,4)98-77(113)58(27-32-125-5)93-74(110)62(34-44-9-7-6-8-10-44)91-69(104)26-30-88-68(103)25-31-89-72(108)46-13-20-54-53(36-46)79(115)122-84(54)55-21-15-49(100)39-65(55)121-66-40-50(101)16-22-56(66)84/h6-22,36,38-40,42-43,57-58,60-64,90,100-101H,23-35,37,41H2,1-5H3,(H2,86,102)(H2,87,107)(H,88,103)(H,89,108)(H,91,104)(H,92,112)(H,93,110)(H,94,109)(H,95,111)(H,96,116)(H,97,117)(H,98,113)(H,99,114)(H,105,106)(H2,118,119,120)/t57-,58-,60-,61-,62-,63-,64-/m0/s1 |
InChI Key |
SOJWFPRRLDTYFP-XYVYTFQOSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N)NC(=O)C1(CC1)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC2=CNC3=C2C=CC(=C3)Cl)NC(=O)[C@H](CC4=CC=C(C=C4)OP(=O)(O)O)NC(=O)C(C)(C)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)CCNC(=O)CCNC(=O)C6=CC7=C(C=C6)C8(C9=C(C=C(C=C9)O)OC1=C8C=CC(=C1)O)OC7=O |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(=O)N)C(=O)N)NC(=O)C1(CC1)NC(=O)C(CCC(=O)O)NC(=O)C(CC2=CNC3=C2C=CC(=C3)Cl)NC(=O)C(CC4=CC=C(C=C4)OP(=O)(O)O)NC(=O)C(C)(C)NC(=O)C(CCSC)NC(=O)C(CC5=CC=CC=C5)NC(=O)CCNC(=O)CCNC(=O)C6=CC7=C(C=C6)C8(C9=C(C=C(C=C9)O)OC1=C8C=CC(=C1)O)OC7=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


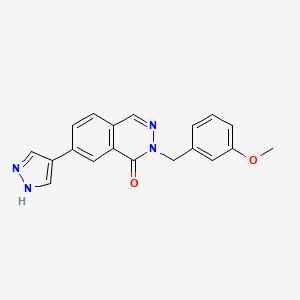
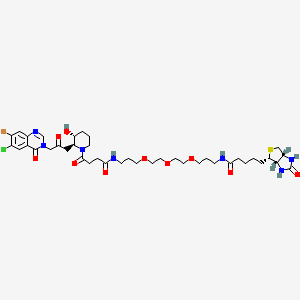
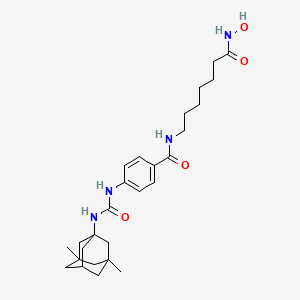
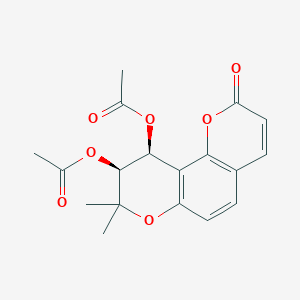
![2-[2-(dimethylamino)ethyl]-N-[(4-fluorophenyl)methyl]-1,3-dioxobenzo[de]isoquinoline-6-sulfonamide](/img/structure/B15137217.png)
